

Ebv ebna3B (416-424) peptide sequence and function

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Compound of Interest

Compound Name: *Ebv ebna3B (416-424)*

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An In-Depth Technical Guide to the **EBV EBNA3B (416-424)** Peptide

This guide provides a comprehensive overview of the Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) (416-424) peptide, a critical epitope in the cellular immune response to EBV infection. It is intended for researchers, scientists, and drug development professionals working in immunology, virology, and oncology.

Core Peptide Information

The EBNA3B (416-424) peptide is a well-characterized, immunodominant epitope derived from the Epstein-Barr virus, a human herpesvirus that infects over 90% of the world's population. This peptide is a primary target for cytotoxic T-lymphocytes (CTLs) in individuals carrying specific Human Leukocyte Antigen (HLA) types, playing a crucial role in immune surveillance and control of EBV-infected cells.

Property	Description
Protein Source	Epstein-Barr virus nuclear antigen 3B (EBNA3B)
Sequence Location	Amino acids 416-424
Amino Acid Sequence	IVTDFSVIK (Isoleucine-Valine-Threonine-Aspartic Acid-Phenylalanine-Serine-Valine-Isoleucine-Lysine)
MHC Restriction	HLA-A11:01, HLA-A68:01[1]
Immunological Function	Acts as an immunodominant epitope for CD8+ cytotoxic T-lymphocytes (CTLs)[2].
Primary Application	T-cell assays, immune monitoring, antigen-specific T-cell stimulation, and research into immunotherapies for EBV-associated malignancies and lymphoproliferative disorders[1].

Quantitative Data Summary

The immunodominance and high affinity of the IVTDFSVIK peptide have been quantified through various immunological assays. The following tables summarize key findings from the literature.

Table 2.1: Cytotoxicity Data

CTLs specific for the EBNA3B (416-424) peptide can efficiently lyse target cells presenting this epitope.

Assay Type	Effector Cells	Target Cells	E:T Ratio	Peptide Concentration	% Specific Lysis	Reference
51Cr Release	Polyclonal T-cells	Autologous PHA Blasts	10:1	5 µg/ml	~40%	[3]

Table 2.2: T-Cell Frequency

The frequency of T-cells recognizing this peptide can be measured using assays such as ELISpot.

Assay Type	Donor PBMCs	Stimulation Condition	SFU per 105 Cells	Reference
IFN- γ ELISpot	HLA-A*03 Donor	12-day pre-stimulation with IVTDFSVIK peptide	~150	[4]

Table 2.3: TCR Affinity Profile

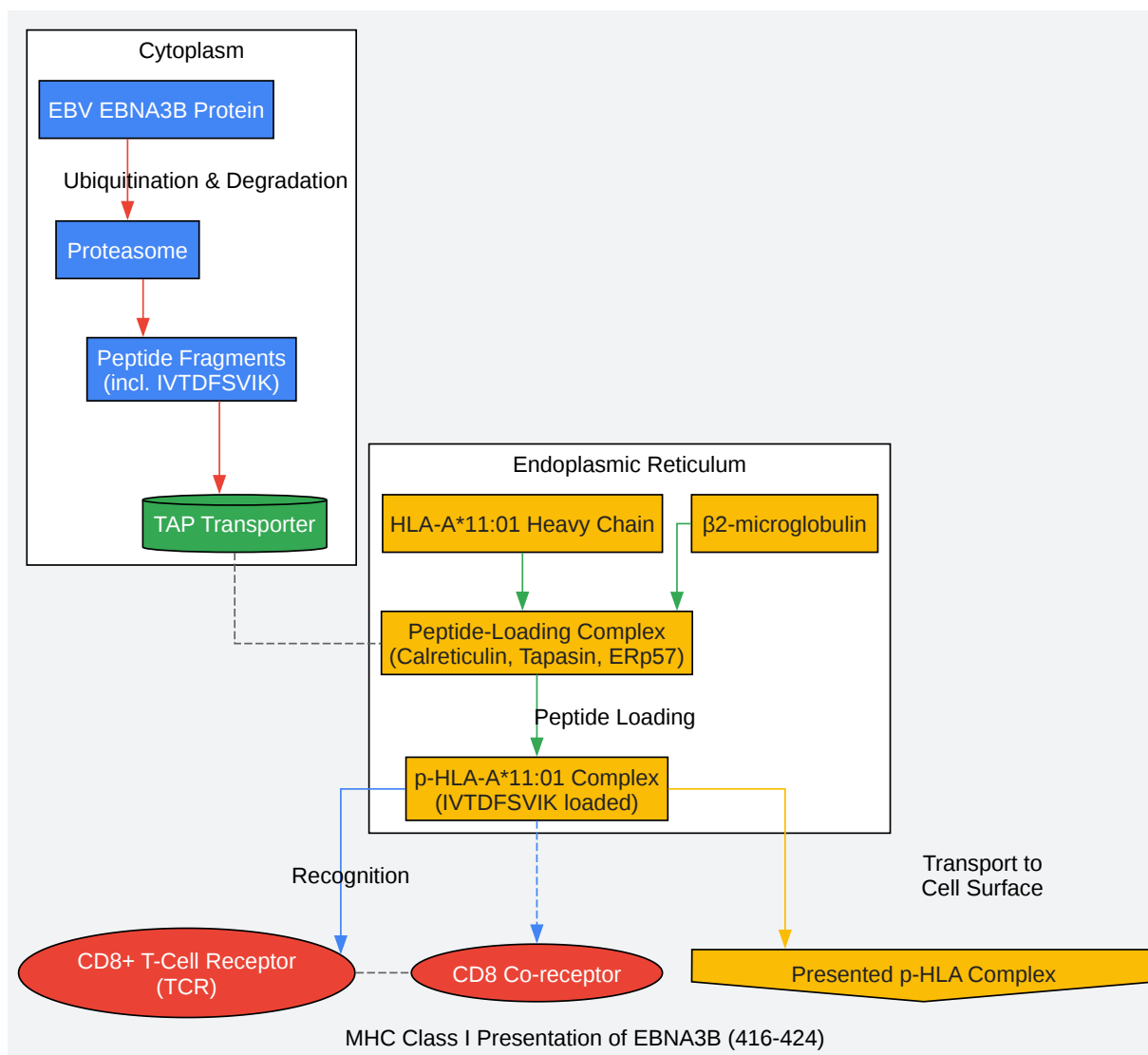
The T-cell receptor (TCR) repertoire responding to the IVTDFSVIK epitope is diverse, including both high and low-affinity clones. This is often assessed indirectly by the degree to which anti-CD8 antibodies can inhibit CTL function.

CTL Clone Origin	TCR Clonotype	Peptide Specificity	% Inhibition by anti-CD8 mAb	Implied TCR Affinity	Reference
Donor 1	LC13	IVTDFSVIK	>90%	Low	[2]
Donor 1	LC14	IVTDFSVIK	~20%	High	[2]
Donor 2	SB10	IVTDFSVIK	~80%	Low	[2]
Donor 2	SB12	IVTDFSVIK	~30%	High	[2]

Signaling and Experimental Workflow Diagrams

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the cellular pathway by which the endogenous EBNA3B protein is processed and the IVTDFSVIK peptide is presented on the cell surface by HLA-A*11:01 molecules to be recognized by CD8+ T-cells.

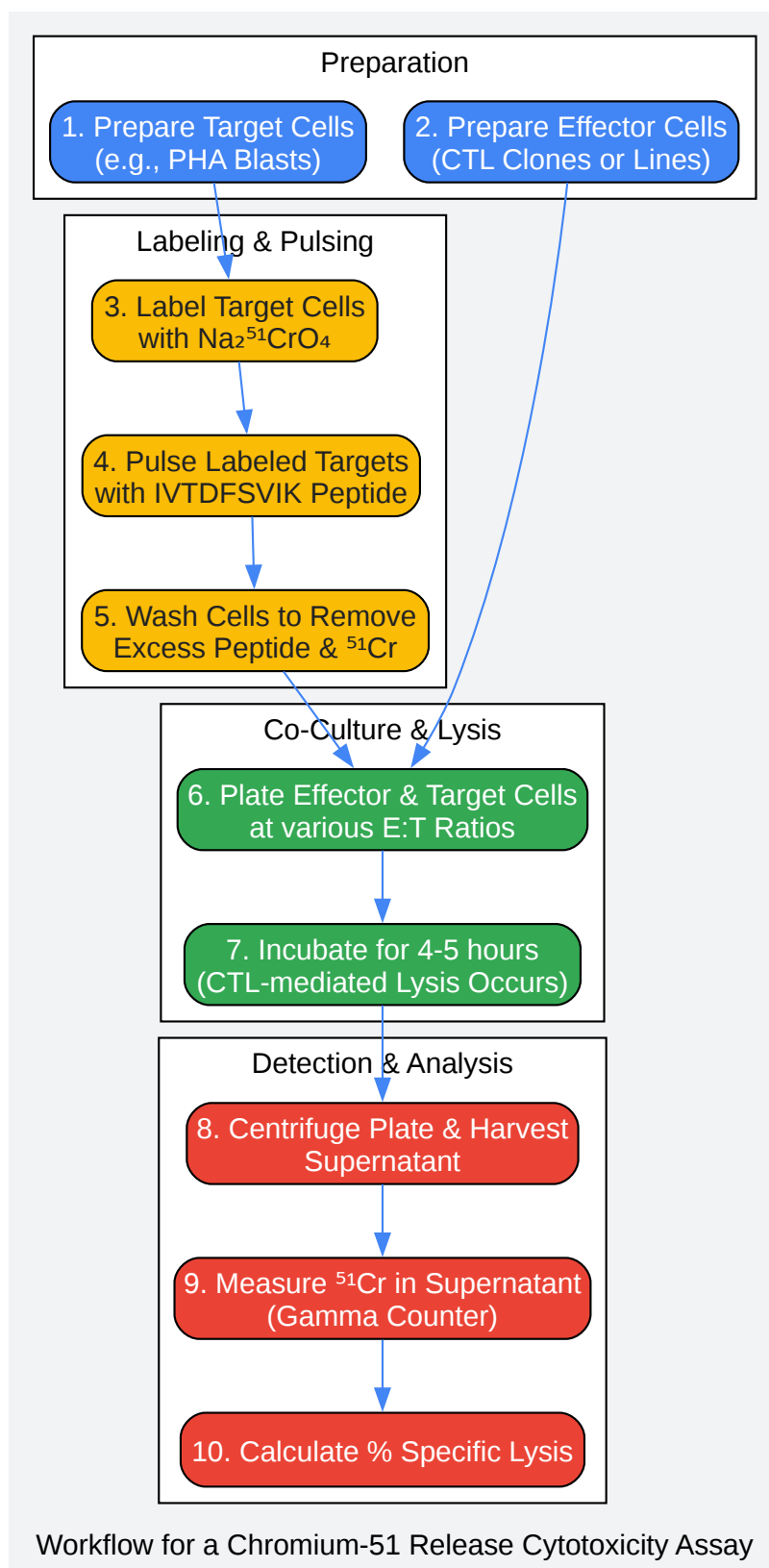


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Caption: MHC Class I processing and presentation of the EBNA3B (416-424) peptide.

Experimental Workflow: ^{51}Cr Release Cytotoxicity Assay

This diagram outlines the major steps involved in a standard Chromium-51 release assay to measure the cytotoxic potential of peptide-specific T-cells.

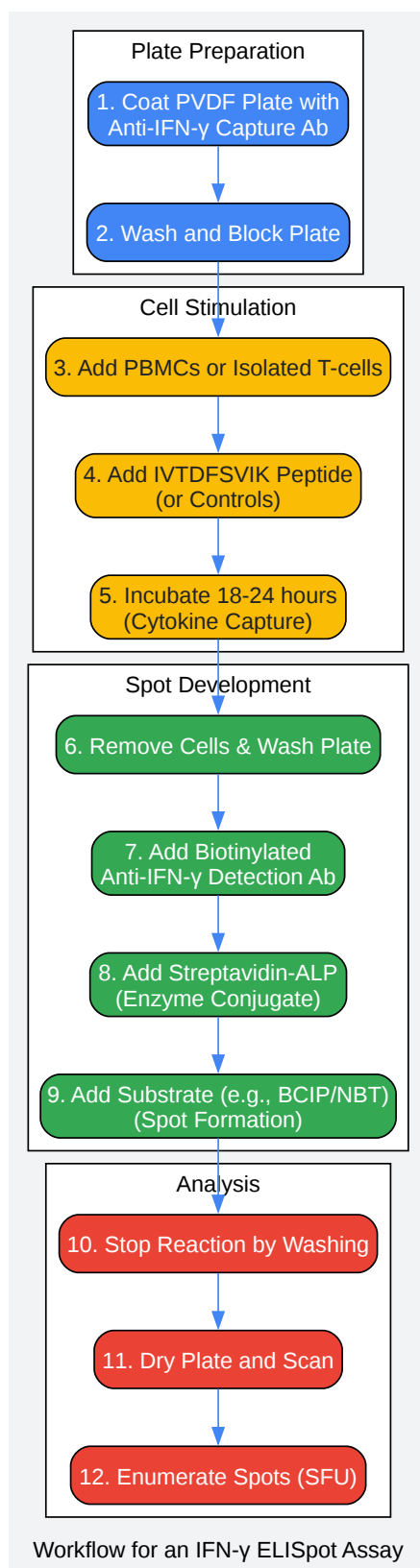


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Caption: Workflow diagram for a ⁵¹Cr release cytotoxicity assay.

Experimental Workflow: ELISpot Assay

This diagram details the workflow for an Enzyme-Linked Immunospot (ELISpot) assay used to quantify the frequency of cytokine-producing, peptide-specific T-cells.



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Caption: Workflow diagram for an Enzyme-Linked Immunospot (ELISpot) assay.

Detailed Experimental Protocols

CTL Cytotoxicity Assay (51Cr Release)

This protocol describes a standard method for measuring the ability of CTLs to lyse target cells pulsed with the EBNA3B (416-424) peptide.

Materials:

- Effector Cells: EBNA3B (416-424)-specific CTL line or clones.
- Target Cells: Autologous PHA-activated T-cell blasts or an HLA-A*11:01-positive lymphoblastoid cell line (LCL).
- Peptide: Synthetic IVTDFSVIK peptide (e.g., >90% purity).
- Radioisotope: Sodium Chromate ($\text{Na}_2^{51}\text{CrO}_4$).
- Assay Medium: RPMI 1640 + 10% FBS.
- 96-well round-bottom plates.
- Gamma counter.
- Triton X-100 or SDS for maximum release controls.

Procedure:

- Target Cell Preparation: Harvest target cells ($1-2 \times 10^6$ cells per condition) and wash with assay medium.
- Radiolabeling: Resuspend cells in a small volume (e.g., 100 μL) of assay medium. Add 50-100 μCi of ^{51}Cr and incubate for 60-90 minutes at 37°C , mixing gently every 20 minutes.
- Washing: After incubation, wash the labeled target cells three times with 10-15 mL of cold assay medium to remove unincorporated ^{51}Cr . Centrifuge at a gentle speed (e.g., $300 \times g$) for 5-7 minutes for each wash.

- **Peptide Pulsing:** Resuspend the washed target cells in assay medium. Add the IVTDFSVIK peptide to a final concentration of 1-10 µg/mL. Incubate for 60 minutes at 37°C. Wash the cells once more to remove excess peptide.
- **Cell Plating:** Resuspend the final washed target cells to a concentration of 1 x 10⁵ cells/mL. Add 100 µL (10,000 cells) to each well of a 96-well round-bottom plate.
- **Effector Cell Plating:** Prepare serial dilutions of effector cells to achieve the desired Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). Add 100 µL of the effector cell suspension to the appropriate wells.
- **Control Wells:**
 - **Spontaneous Release:** Add 100 µL of medium only to target cells (no effectors).
 - **Maximum Release:** Add 100 µL of medium containing 1-2% Triton X-100 to target cells.
- **Incubation:** Centrifuge the plate briefly (100 x g for 1 minute) to initiate cell contact and incubate for 4-5 hours at 37°C in a CO₂ incubator[3][5].
- **Harvesting:** After incubation, centrifuge the plate again. Carefully harvest 30-100 µL of supernatant from each well and transfer to counting tubes or a LumaPlate™.
- **Counting:** Measure the radioactivity (counts per minute, CPM) in the harvested supernatants using a gamma counter.
- **Calculation:** Calculate the percent specific lysis using the formula: % Specific Lysis =
$$\frac{[(\text{Experimental CPM} - \text{Spontaneous CPM}) / (\text{Maximum CPM} - \text{Spontaneous CPM})] \times 100}{1}$$

Enzyme-Linked Immunospot (ELISpot) Assay

This protocol details the measurement of IFN-γ secreting T-cells in response to stimulation with the EBNA3B (416-424) peptide.

Materials:

- Human IFN-γ ELISpot kit (containing capture Ab, detection Ab, and enzyme conjugate).

- PVDF-membrane 96-well plates.
- Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*11:01 positive donor.
- Peptide: Synthetic IVTDFSVIK peptide.
- Cell Culture Medium: RPMI 1640 + 10% FBS.
- Substrate for enzyme (e.g., BCIP/NBT).
- ELISpot plate reader.

Procedure:

- Plate Coating: Coat the ELISpot plate wells with anti-IFN- γ capture antibody as per the manufacturer's instructions. Typically, this involves overnight incubation at 4°C.
- Plate Preparation: The next day, wash the plates 4-5 times with sterile PBS to remove excess antibody. Block the wells by incubating with cell culture medium for at least 1-2 hours at 37°C to prevent non-specific binding.
- Cell Preparation: Thaw and wash cryopreserved PBMCs. Resuspend in culture medium and count viable cells. Adjust the cell concentration to $2-4 \times 10^6$ cells/mL.
- Stimulation:
 - Remove the blocking medium from the plate.
 - Add 100 μ L of cell suspension (200,000 - 400,000 cells) to each well.
 - Add the IVTDFSVIK peptide to test wells at a final concentration of 1-10 μ g/mL.
 - Controls: Include wells with cells only (negative control) and cells with a mitogen like Phytohaemagglutinin (PHA) (positive control).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator. Do not disturb the plate during this period.

- Detection:
 - Discard cells and wash the plate 5-6 times with PBS containing 0.05% Tween 20 (PBST).
 - Add the biotinylated anti-IFN- γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate again with PBST.
 - Add the enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) and incubate for 1-1.5 hours at room temperature.
 - Perform a final series of washes with PBST and then PBS.
- Spot Development: Add the substrate solution (e.g., BCIP/NBT) to each well. Monitor closely until distinct spots emerge (typically 5-20 minutes).
- Stopping and Analysis: Stop the reaction by washing the plate extensively with tap water. Allow the plate to dry completely.
- Counting: Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million input cells.

Generation of Recombinant Vaccinia Virus for Antigen Presentation

This protocol provides a general workflow for creating a recombinant vaccinia virus that expresses the EBNA3B protein, which can then be used to infect target cells for CTL assays.

Materials:

- Plasmid Transfer Vector (e.g., pSC11) containing the EBNA3B gene flanked by vaccinia virus sequences (e.g., from the Thymidine Kinase (TK) gene).
- Wild-type vaccinia virus (e.g., WR strain).
- Cell line for transfection and recombination (e.g., CV-1 or BS-C-1 cells).

- Cell line for plaque purification (e.g., HuTK- 143B cells).
- Transfection reagent (e.g., Lipofectamine).
- 5-bromo-2'-deoxyuridine (BrdU) for selection.
- X-Gal for screening (if the vector contains a lacZ gene).

Procedure:

- Infection: Seed CV-1 cells in a 6-well plate. The next day, infect the confluent monolayer with wild-type vaccinia virus at a low multiplicity of infection (MOI) of ~0.05 pfu/cell. Incubate for 1-2 hours.
- Transfection: Following infection, transfect the cells with the EBNA3B plasmid transfer vector using a suitable transfection reagent. Homologous recombination will occur within the cytoplasm of the infected cells between the plasmid and the viral genome.
- Harvesting: After 2-3 days, when a widespread cytopathic effect is visible, harvest the cells by scraping. Subject the cell suspension to three cycles of freeze-thawing to lyse the cells and release the virus progeny (a mix of wild-type and recombinant virus).
- Plaque Purification and Selection:
 - Prepare serial dilutions of the viral lysate.
 - Infect confluent monolayers of HuTK- 143B cells (which are TK-deficient) with the viral dilutions.
 - Overlay the cells with an agar medium containing BrdU. Only TK-negative recombinant viruses (where the EBNA3B gene has replaced the TK gene) will be able to form plaques in the presence of BrdU.
 - If using a lacZ-containing vector, a second agar overlay containing X-Gal can be added. Recombinant plaques will turn blue.
- Isolation of Recombinant Virus: Pick several well-isolated blue plaques and transfer each to a separate tube containing medium.

- **Amplification:** Use the plaque isolates to infect fresh cell monolayers to amplify the virus stock. Repeat the plaque purification process at least two more times to ensure a pure recombinant virus stock.
- **Stock Preparation and Titration:** Prepare a large-scale culture to generate a high-titer virus stock. Determine the final titer (plaque-forming units per mL) of the recombinant EBNA3B-vaccinia virus stock by plaque assay. This stock can now be used to infect target cells for antigen presentation studies.

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